3-(Furan-3-ylmethyl)pyrrolidine

Lipophilicity Physicochemical Properties LogP

3-(Furan-3-ylmethyl)pyrrolidine (CAS: 1337110-54-9) is a chiral heterocyclic building block with a molecular weight of 151.21 g/mol and the formula C₉H₁₃NO. This secondary amine, offered at 98% purity, is characterized by its pyrrolidine core and a furan-3-ylmethyl substituent, providing a specific vector for molecular elaboration.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B15319270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-ylmethyl)pyrrolidine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=COC=C2
InChIInChI=1S/C9H13NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h2,4,7-8,10H,1,3,5-6H2
InChIKeyOGGLXYXYIZFOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-3-ylmethyl)pyrrolidine: A Physicochemically-Defined Heterocyclic Building Block for Fragment-Based Drug Discovery


3-(Furan-3-ylmethyl)pyrrolidine (CAS: 1337110-54-9) is a chiral heterocyclic building block with a molecular weight of 151.21 g/mol and the formula C₉H₁₃NO . This secondary amine, offered at 98% purity, is characterized by its pyrrolidine core and a furan-3-ylmethyl substituent, providing a specific vector for molecular elaboration . Its role is primarily as a key intermediate in medicinal chemistry, most notably as a precursor to potent EthR inhibitors for tuberculosis research [1], rather than as a biologically active endpoint itself.

Why 3-(Furan-3-ylmethyl)pyrrolidine Cannot Be Replaced by Common Analogs in Chemical Synthesis


Generic substitution with seemingly similar 3-substituted pyrrolidines is not scientifically sound due to quantifiable differences in physicochemical properties that critically impact molecular design. The specific attachment of the furan ring at the 3-position, versus the 2-position, alters the vector of the heterocycle and the molecule's lipophilicity, as evidenced by a measured LogP difference (1.30 vs. ~2.13) [1]. Furthermore, replacing the oxygen-containing furan with a sulfur-containing thiophene or an all-carbon benzyl group results in significant shifts in LogP (from 1.30 to >2.17), hydrogen-bonding capacity, and molecular volume, which can drastically alter binding affinity and pharmacokinetic profiles [2]. These properties directly affect the compound's performance as a synthetic intermediate, where reaction selectivity and product purity are paramount.

Head-to-Head Comparative Evidence for 3-(Furan-3-ylmethyl)pyrrolidine


LogP Differentiation: 3-Furylmethyl Isomer is Significantly More Hydrophilic than its 2-Furylmethyl and Benzyl Analogs

The target compound, 3-(Furan-3-ylmethyl)pyrrolidine, exhibits a lower calculated LogP (1.30) compared to its positional isomer and a carbon analog . This property is a critical determinant of aqueous solubility and membrane permeability in biological systems. A more hydrophilic LogP can be advantageous for creating soluble fragment libraries and improving the developability profile of downstream lead compounds [1].

Lipophilicity Physicochemical Properties LogP Isomeric Differentiation

Precursor to a Structurally Validated EthR Inhibitor with Demonstrated Nanomolar Potency

The target compound serves as the direct chemical precursor to a potent EthR ligand. Its derivative, N-(furan-3-ylmethyl)pyrrolidine-1-carboxamide (ligand P93 in PDB entry 5J1U), was co-crystallized with the EthR repressor protein from Mycobacterium tuberculosis [1]. While the parent compound itself shows low activity (MEC > 50 μM), the specific furan-3-ylmethylpyrrolidine scaffold was essential for developing advanced leads. Following structure-based optimization on this scaffold, researchers achieved fragment-sized EthR inhibitors with nanomolar potency. For example, compound 13 exhibited a Minimum Effective Concentration (MEC) of 0.8 ± 0.5 μM, and compound 14 achieved an MEC of 0.4 ± 0.2 μM, representing a 7-fold improvement over the starting fragment [2]. This demonstrates that the core scaffold is not inert but a privileged starting point for generating highly potent compounds.

Tuberculosis EthR Inhibitor Fragment-Based Drug Discovery M. tuberculosis

Enhanced 3D Character (Fsp3) Compared to Flat Aromatic Systems for Superior Fragment Library Design

For fragment-based drug discovery, 3D character is a highly desirable attribute linked to higher clinical success rates. The target compound, with a fraction of sp3 hybridized carbons (Fsp3) of 0.56, offers significantly more three-dimensionality than a flat, commonly used benzyl analog (3-Benzylpyrrolidine, Fsp3 estimated ~0.45) . This higher degree of saturation allows for more complex and specific interactions with protein binding pockets while providing more vectors for synthetic elaboration, a key advantage over more planar, less complex fragments [1].

Fraction sp3 Fsp3 Fragment-Based Drug Discovery Molecular Complexity

Optimal Use Cases for Procuring 3-(Furan-3-ylmethyl)pyrrolidine


Synthesis of Potent EthR Inhibitors for Tuberculosis Booster Therapy

This compound is the optimal starting material for synthesizing a class of fragment-sized EthR inhibitors, as detailed in the landmark study by Nikiforov et al. [1]. Direct derivatization of the pyrrolidine nitrogen to form amides or carbamates can yield compounds with nanomolar ethionamide-boosting activity in M. tuberculosis whole-cell assays. Researchers can leverage the extensive SAR and co-crystal structures available for this scaffold to rapidly develop new analogs with improved in vivo activity.

Design and Assembly of 3D Fragment Libraries for FBDD

Leveraging its high Fsp3 value (0.56) and favorable, more hydrophilic LogP (1.30) compared to its 2-furylmethyl isomer, 3-(Furan-3-ylmethyl)pyrrolidine is an ideal and superior candidate for inclusion in three-dimensional fragment libraries [2]. Its chiral nature and multiple derivatizable points (secondary amine and furan ring) provide diverse vectors for fragment growth or merging strategies, making it a highly valuable scaffold for novel hit generation.

Scaffold for Selective Chemical Probes in Neurodegenerative Disease Research

The furan-3-ylmethylpyrrolidine scaffold has been utilized in patents for developing glycogen synthase kinase 3β (GSK-3β) inhibitors, a key target in Alzheimer's disease [3]. Procuring this specific building block allows medicinal chemists to explore the SAR of this chemical series, where the specific furan substitution pattern was found to be critical for inhibitory activity on GSK-3, a feature not necessarily replicated by other heterocyclic analogs.

Quote Request

Request a Quote for 3-(Furan-3-ylmethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.